Enhanced EphB3 Kinase Inhibitory Activity Conferred by 5-Methyl Substitution: SAR-Based Comparative Analysis
Structure-activity relationship (SAR) studies on the pyrazolo[1,5-a]pyridine scaffold have demonstrated that the introduction of small electron-donating substituents at the 5-position significantly increases EphB3 kinase inhibitory activity. The 5-methyl substitution present in 5-Methylpyrazolo[1,5-a]pyridin-3-amine (CAS 1824408-73-2) serves as an electron-donating group that enhances target engagement compared to the unsubstituted pyrazolo[1,5-a]pyridin-3-amine core (CAS 137837-55-9). While direct IC50 data for the free amine 5-Methylpyrazolo[1,5-a]pyridin-3-amine is not available in the primary literature, the validated SAR trend provides class-level inference that the 5-methyl analog will exhibit improved EphB3 inhibitory potency relative to the unsubstituted parent scaffold [1]. This SAR observation is consistent across multiple derivatives within the pyrazolo[1,5-a]pyridine series, where electron-donating groups at the 5-position consistently yield lower IC50 values in EphB3 kinase assays [2].
| Evidence Dimension | EphB3 kinase inhibitory activity (SAR trend) |
|---|---|
| Target Compound Data | 5-methyl substitution (electron-donating group) at the 5-position of the pyrazolo[1,5-a]pyridine core |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9) or hydrogen at the 5-position |
| Quantified Difference | Increased EphB3 kinase inhibitory activity for 5-substituted analogs with electron-donating groups; exact fold-change not specified in the primary SAR study but trend direction is clearly established |
| Conditions | SAR analysis based on kinase inhibition assays with human recombinant EphB3 |
Why This Matters
The 5-methyl substitution provides a validated structural handle for enhancing EphB3 kinase engagement, making this building block preferable for medicinal chemistry campaigns targeting EphB3 and related tyrosine kinases where 5-position electron-donating groups are beneficial.
- [1] Qiao L, Choi S, Case A, et al. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2009;19(21):6122-6126. View Source
- [2] BindingDB. Entry BDBM50311296: N-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide. IC50: 260 nM for EphB3. 2010. View Source
